- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl TartrateSynthetic Communications, 2008, 38(9), 1365-1374,
Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)

90365-74-5 structure
اسم المنتج:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
كاس عدد:90365-74-5
وسط:C11H15NO2
ميغاواط:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
(3S,4S)-1-Benzylpyrrolidine-3,4-diol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
- (3S,4S)-1-(phenylMethyl)-3,4
- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
- PubChem18732
- QJRIUWQPJVPYSO-QWRGUYRKSA-N
- LS30148
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- DS
- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
- CS-W015772
- J-800404
- DS-13011
- SCHEMBL84802
- DB-009920
- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
- 90365-74-5
- MFCD01073893
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
- J-501290
- AC-13555
- CHEMBL2335510
- AC-22435
- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
- BP-12368
- AKOS015839146
- J-640399
-
- MDL: MFCD01073893
- نواة داخلي: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
- مفتاح Inchi: QJRIUWQPJVPYSO-QWRGUYRKSA-N
- ابتسامات: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1
حساب السمة
- نوعية دقيقة: 193.11000
- النظائر كتلة واحدة: 193.110278721g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 2
- تعقيدات: 170
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- tautomeric العد: nothing
- إكسلوغ 3: 0.3
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 43.7
الخصائص التجريبية
- اللون / الشكل: White to Yellow Solid
- كثيف: 1.0945 (rough estimate)
- نقطة انصهار: 94-100 °C
- نقطة الغليان: 329.46°C (rough estimate)
- انكسار: 1.5041 (estimate)
- بسا: 43.70000
- لوغب: 0.16190
- دوران محددة: 33.6 º (c=1.05% in methanol)
- الذوبان: Not available
- النشاط البصري: [α]20/D +33.6±3°, c = 1.05% in methanol
(3S,4S)-1-Benzylpyrrolidine-3,4-diol أمن المعلومات
-
رمزي:
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319-H335
- تحذير: P261-P305 + P351 + P338
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26
- فوكا و رمز:10-34
-
تحديد البضائع الخطرة:
- ظروف التخزين:Inert atmosphere,Room Temperature
- مصطلح خطر:R36/37/38
(3S,4S)-1-Benzylpyrrolidine-3,4-diol بيانات الجمارك
- رمز النظام المنسق:29339900
(3S,4S)-1-Benzylpyrrolidine-3,4-diol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB131067-10 g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol, 97%; . |
90365-74-5 | 97% | 10g |
€409.70 | 2023-05-21 | |
Apollo Scientific | OR322413-25g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 98+% | 25g |
£402.00 | 2025-02-20 | |
eNovation Chemicals LLC | D508006-1g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 1g |
$110 | 2024-05-24 | |
eNovation Chemicals LLC | D508006-10g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 10g |
$195 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-1g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 1g |
¥296.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-25g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 25g |
¥3816.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SZ410-20g |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol |
90365-74-5 | 97% | 20g |
3781.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D954933-10g |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 97% | 10g |
$150 | 2024-06-07 | |
Chemenu | CM116649-5g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95%+ | 5g |
$145 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-250mg |
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |
90365-74-5 | 250mg |
¥126.0 | 2021-09-04 |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
المراجع
- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanismBeijing Ligong Daxue Xuebao, 2004, 24(10), 917-919,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
المراجع
- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acidTetrahedron: Asymmetry, 1997, 8(11), 1861-1867,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
المراجع
- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobasesTetrahedron, 2007, 63(5), 1243-1253,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
المراجع
- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline SidearmsMolecular Catalysis, 2022, 524,,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
المراجع
- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type TransformationOrganic Process Research & Development, 2019, 23(9), 1970-1978,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
المراجع
- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 164, 408-422,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
المراجع
- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidineYingyong Huaxue, 2007, 24(2), 223-225,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
المراجع
- Novel steroid mimics directed towards the estradiol skeletonTetrahedron Letters, 2005, 46(49), 8521-8524,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
المراجع
- Total synthesis of (+)-lentiginosine via a key Au catalysisScience China: Chemistry, 2010, 53(1), 113-118,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
المراجع
- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidinesBioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Diborane
المراجع
- Alkylation catalyzed by chiral phase transfer reactionHuaxue Tongbao, 1995, (4), 22-4,
طريقة الإنتاج 13
رد فعل الشرط
1.1 -
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
المراجع
- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl SidearmsAsian Journal of Organic Chemistry, 2020, 9(4), 616-621,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
المراجع
- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid DerivativesSynthetic Communications, 2008, 38(14), 2374-2384,
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- L(+)-Tartaric acid
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products
(3S,4S)-1-Benzylpyrrolidine-3,4-diol الوثائق ذات الصلة
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol) منتجات ذات صلة
- 101385-90-4((S)-1-Benzylpyrrolidin-3-ol)
- 775-15-5(1-benzylpyrrolidin-3-ol)
- 902623-91-0(1-(3-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one)
- 2171678-78-5(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid)
- 1453422-57-5(9-hydroxy-4lambda6-thia-5-azatricyclo4.2.1.0,3,7nonane-4,4-dione)
- 114113-99-4((3,5-Dibromo-4-methoxyphenyl)methanol)
- 878722-80-6(7-{3-4-(2,6-dimethylphenyl)piperazin-1-yl-2-hydroxypropoxy}-1H,2H,3H,4H-cyclopentacchromen-4-one)
- 477545-71-4(N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide)
- 375-07-5(Butanoic acid,3,4-dichloro-2,2,3,4,4-pentafluoro-)
- 1807046-64-5(4-Cyano-2,3-diethylbenzoic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol

نقاء:99%/99%
كمية:25g/100g
الأسعار ($):202.0/805.0